N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design

This strained azetidine scaffold bearing an electron-withdrawing trifluoroacetamide at the 3-position is a privileged building block for probing P1 pockets in kinase and protease inhibitor design. The free base form ensures direct compatibility with amide coupling and reductive amination protocols. Substituting with isomeric, methylene-bridged, or salt forms invalidates SAR—this exact spatial and electronic configuration is critical for achieving nanomolar potency and target selectivity. Ideal for focused library synthesis, PROTAC linker exploration, and ring-opening methodology development. Supplied at ≥95% purity as a reliable reference standard for analytical method validation and quality control workflows.

Molecular Formula C5H7F3N2O
Molecular Weight 168.12 g/mol
CAS No. 98448-79-4
Cat. No. B1317577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azetidin-3-YL)-2,2,2-trifluoroacetamide
CAS98448-79-4
Molecular FormulaC5H7F3N2O
Molecular Weight168.12 g/mol
Structural Identifiers
SMILESC1C(CN1)NC(=O)C(F)(F)F
InChIInChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11)
InChIKeyBIRMYAUDHMGEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide (CAS 98448-79-4): A Core Azetidine Building Block for Medicinal Chemistry and Chemical Biology


N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide (CAS 98448-79-4), molecular formula C5H7F3N2O, and molecular weight 168.12 g/mol, is a small-molecule synthetic intermediate characterized by a strained, four-membered azetidine ring and an electron-withdrawing trifluoroacetamide group [1]. This compound is commercially available in high purity (≥95%) from specialty chemical suppliers . The combination of the conformationally restricted azetidine core, which serves as a rigid scaffold, and the trifluoroacetamide moiety, which enhances lipophilicity and metabolic stability, makes this compound a privileged building block for drug discovery programs targeting kinases, proteases, and other enzymes requiring specific spatial arrangements [1].

Why Simple Substitution Fails: The Structural Nuances of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in Comparative Context


In the procurement of research chemicals, substituting N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide with a seemingly similar azetidine or trifluoroacetamide derivative can lead to experimental failure. The specific orientation of the trifluoroacetyl group at the 3-position of the azetidine ring creates a unique spatial and electronic environment not replicated by isomers, methylene-bridged analogs (e.g., N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide ), or salt forms (e.g., the hydrochloride ). As demonstrated in medicinal chemistry programs, even minor changes to the P1 substituent on an inhibitor scaffold can drastically alter potency and selectivity, as seen with N-trifluoroacetyl azetidine achieving low nanomolar potency (IC50=3 nM) and >100-fold selectivity over MMPs, a profile lost with other cyclic motifs [1]. Therefore, substituting this exact compound with a generic alternative carries a high risk of invalidating structure-activity relationships (SAR) and experimental outcomes.

Comparative Evidence Guide: Quantifying the Differentiation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide (98448-79-4)


Molecular Scaffold Differentiation: Conformational Rigidity vs. Flexible Analogs

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide provides a conformationally restricted scaffold due to its 3-azetidinyl substitution, which limits rotational freedom and enforces a specific spatial orientation of the trifluoroacetamide group. In contrast, a methylene-bridged analog, N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide (CAS 124668-52-6), introduces an additional rotatable bond, increasing molecular flexibility and altering its three-dimensional pharmacophore . This difference in conformational entropy can significantly impact target binding affinity and selectivity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design

Potency and Selectivity in Aggrecanase Inhibition: Azetidine vs. Piperidine Scaffolds

In a direct comparative study of anti-succinate hydroxamate inhibitors, the N-trifluoroacetyl azetidine derivative (Compound 26), a close structural analog of the target compound, demonstrated equipotent inhibition (IC50 = 3 nM) against aggrecanase compared to an N-methanesulfonyl piperidine analog (Compound 23) [1]. However, the azetidine-based inhibitor uniquely maintained a >100-fold selectivity window over the off-target matrix metalloproteinases MMP-1, -2, and -9, a critical advantage for therapeutic index that the piperidine analog did not achieve [1].

Enzyme Inhibition Osteoarthritis Aggrecanase Selectivity

Differentiation from Salt Forms: Impact on Solubility and Handling in Synthesis

The target compound is the free base form (MW 168.12 g/mol), which offers distinct physicochemical properties compared to its hydrochloride salt counterpart (CAS 124668-48-0, MW 204.58 g/mol) [1] . The free base has a predicted XLogP of 0.1 and a topological polar surface area of 41.1 Ų , conferring greater solubility in organic solvents suitable for acylation, alkylation, or coupling reactions. In contrast, the hydrochloride salt provides enhanced aqueous solubility and stability but can interfere with base-sensitive synthetic steps or reactions requiring a free amine nucleophile.

Chemical Synthesis Formulation Solubility

Differentiation from Regioisomers: The Critical Role of 3-Substitution on the Azetidine Ring

The substitution pattern on the azetidine ring is a primary driver of molecular geometry and reactivity. N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, with the trifluoroacetamide group at the 3-position, is a specific regioisomer. While data on direct regioisomeric comparisons are not available in the primary literature, its utility is distinct from other regioisomers, such as 1-(2,2,2-Trifluoroacetyl)azetidin-3-one (an N-substituted azetidine ketone) or tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate (an N-Boc protected analog) . These alternatives serve fundamentally different synthetic purposes: the 1-substituted ketone is an electrophile, while the Boc-protected amine is a protected nucleophile requiring deprotection. The 3-amino-substituted target compound is a unique bifunctional building block, offering a reactive secondary amine for further derivatization while maintaining the trifluoroacetamide group.

Regioisomerism Scaffold Synthesis Chemical Biology

Validated Application Scenarios for N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide (98448-79-4) in R&D


Medicinal Chemistry: Kinase and Protease Inhibitor Lead Optimization

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is an ideal core for exploring the P1 pocket in kinase or protease inhibitor design. As demonstrated by the aggrecanase inhibitor program, N-trifluoroacetyl azetidine derivatives achieve low nanomolar potency and exceptional selectivity [1]. Researchers can use this building block to synthesize focused libraries to probe the impact of a constrained, fluorinated motif on target engagement, cellular permeability, and metabolic stability. The use of the free base form ensures direct compatibility with common amide coupling or reductive amination protocols to install diverse pharmacophores.

Chemical Biology: Synthesis of Bifunctional Probes and Degraders (PROTACs)

The compound's dual functionality—a protected amine (as a latent nucleophile upon trifluoroacetamide hydrolysis) and a secondary amine—makes it a versatile starting material for synthesizing heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) [2]. The trifluoroacetamide group can serve as a metabolically stable replacement for an acetamide or as a directing group, while the azetidine ring offers a rigid, low-molecular-weight spacer to fine-tune the distance and orientation between the target-binding and E3 ligase-binding moieties.

Synthetic Methodology Development: Exploring Azetidine Reactivity

The strained azetidine ring in this compound is a valuable substrate for developing novel ring-opening and ring-expansion reactions . Its reactivity under various conditions (e.g., nucleophilic attack, transition metal catalysis) can be studied to create new methods for synthesizing more complex, nitrogen-containing heterocycles. The electron-withdrawing trifluoroacetyl group further modulates the ring's electronic properties and reactivity, providing a tunable system for mechanistic investigation.

Procurement of Authentic Reference Standard for Analytical Chemistry

With a commercial purity specification of ≥95%, N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide serves as a reliable reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS, GC-MS) . This is critical for quality control laboratories monitoring the synthesis, purity, and stability of advanced pharmaceutical intermediates or for forensic and environmental monitoring programs where the compound or its derivatives are of interest.

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